molecular formula C18H23ClN2O4S B5600795 2-chloro-4-{2-[(4aS*,7aR*)-4-(cyclopropylmethyl)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-2-oxoethyl}phenol

2-chloro-4-{2-[(4aS*,7aR*)-4-(cyclopropylmethyl)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-2-oxoethyl}phenol

Cat. No. B5600795
M. Wt: 398.9 g/mol
InChI Key: GOIZFXJVDOIEFC-CVEARBPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions, where starting materials undergo various transformations to achieve the desired product. While no direct synthesis for the specified compound was found, research on similar compounds provides insights into possible methods. For example, compounds with chloro and phenol groups have been synthesized through reactions involving etherization, reduction, diazotization, and hydrolysis, achieving yields of 57.6% (Quan, 2005). Such methods could potentially be adapted for the synthesis of the specified compound.

Molecular Structure Analysis

The molecular structure of complex molecules is crucial for understanding their properties and reactivity. X-ray diffraction is a common technique used for this purpose. For instance, the crystal structure of related phenol derivatives has been determined, providing insights into their geometric parameters and conformations (Akkurt et al., 2005). Such analyses are foundational for predicting the behavior of the compound in various chemical reactions.

Chemical Reactions and Properties

Understanding the chemical reactions and properties of a compound involves studying its reactivity with other substances. For phenol derivatives, reactions with organic anions, for example, can lead to a wide range of products depending on the conditions and reactants used (Jończyk & Kmiotek-Skarżyńska, 1993). This reactivity is essential for further modifications and applications of the compound.

Physical Properties Analysis

The physical properties of a compound, such as melting point, boiling point, solubility, and crystal structure, are determined by its molecular structure. The crystal structure of phenol derivatives, for example, has been extensively studied, providing valuable information on their physical characteristics and stability under various conditions (Gao & Ng, 2012).

Chemical Properties Analysis

The chemical properties of a compound, including acidity, basicity, reactivity towards acids and bases, and electrophilic and nucleophilic properties, are crucial for its applications in synthesis and industry. The synthesis and reactions of related compounds, such as pyran and thiopyran derivatives, provide insights into the chemical behavior and potential applications of the specified compound (Ibrahim, El-Shaaer, & Hassan, 2002).

properties

IUPAC Name

1-[(4aR,7aS)-1-(cyclopropylmethyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-2-(3-chloro-4-hydroxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN2O4S/c19-14-7-13(3-4-17(14)22)8-18(23)21-6-5-20(9-12-1-2-12)15-10-26(24,25)11-16(15)21/h3-4,7,12,15-16,22H,1-2,5-6,8-11H2/t15-,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOIZFXJVDOIEFC-CVEARBPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCN(C3C2CS(=O)(=O)C3)C(=O)CC4=CC(=C(C=C4)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1CN2CCN([C@@H]3[C@H]2CS(=O)(=O)C3)C(=O)CC4=CC(=C(C=C4)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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